molecular formula C9H15N3O5S B12535352 N-ethylethanamine;5-nitropyridine-2-sulfonic acid CAS No. 681462-82-8

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

Katalognummer: B12535352
CAS-Nummer: 681462-82-8
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: LXOBBTURWCDQDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethylethanamine;5-nitropyridine-2-sulfonic acid is a compound that combines an amine group with a nitropyridine sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;5-nitropyridine-2-sulfonic acid typically involves the reaction of 5-nitropyridine-2-sulfonic acid with N-ethylethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. For example, the substitution reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been studied extensively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .

Wissenschaftliche Forschungsanwendungen

N-ethylethanamine;5-nitropyridine-2-sulfonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-ethylethanamine;5-nitropyridine-2-sulfonic acid include other nitropyridine derivatives and sulfonic acid compounds, such as:

Uniqueness

This compound is unique due to its combination of an amine group with a nitropyridine sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

681462-82-8

Molekularformel

C9H15N3O5S

Molekulargewicht

277.30 g/mol

IUPAC-Name

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

InChI

InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3

InChI-Schlüssel

LXOBBTURWCDQDD-UHFFFAOYSA-N

Kanonische SMILES

CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.